myrocin A

Description

Microbial Sources and Fermentation Methodologies

The production of Myrocin A is attributed to specific fungal strains, requiring optimized conditions to maximize yield.

This compound is a secondary metabolite produced by certain fungi. mdpi.comresearchgate.net It was notably isolated from the marine fungus Apiospora montagnei. mdpi.comresearchgate.net This fungus was sourced from the inner tissue of the North Sea alga Polysiphonia violacea. researchgate.net Another related compound, Myrocin B, originates from the fungus Myrothecium verrucaria. mdpi.commdpi.com Additionally, a new diterpene, Myrocin C, was isolated from the culture filtrate of Myrothecium verrucaria strain No. 55, a soil fungus. nih.gov The genus Myrothecium is recognized for producing a variety of biologically active compounds, including macrocyclic trichothecenes like verrucarins and roridins. biomedres.us

| Compound | Producing Fungal Strain(s) |

| This compound | Apiospora montagnei, Arthrinium sp. mdpi.comresearchgate.netuni-duesseldorf.deresearchgate.net |

| Myrocin B | Myrothecium verrucaria mdpi.commdpi.com |

| Myrocin C | Myrothecium verrucaria nih.gov |

The production of fungal metabolites like this compound is highly dependent on the culture conditions. jabonline.innih.gov Optimization of factors such as culture media composition, pH, temperature, and aeration is crucial for enhancing the yield of the desired compound. jabonline.innih.govresearchgate.net For instance, studies on other fungi have shown that mycelial growth can be significantly influenced by the choice of basal medium, with coconut water gulaman being effective in some cases. jabonline.in The ideal pH for fungal growth is often in the acidic range. jabonline.inresearchgate.net Temperature is another critical parameter, with many tropical species showing maximum growth around 30°C. jabonline.in Aeration conditions, such as sealed or unsealed environments, also play a role in optimizing metabolite production. jabonline.in While specific optimization data for this compound is not detailed in the provided search results, the general principles of fungal fermentation suggest that manipulating these factors would be key to improving its production. jabonline.innih.govmdpi.com

Following fermentation, the extraction of this compound from the fungal culture is a critical step. researchgate.net The process typically involves large-scale cultivation of the producing fungal strain. researcher.life The fungal culture is then subjected to extraction procedures, often using organic solvents like ethyl acetate (B1210297) to partition the desired metabolites from the aqueous culture broth. uni-duesseldorf.de For example, this compound was isolated from the ethyl acetate extract of an Arthrinium sp. culture. uni-duesseldorf.de This crude extract then undergoes further purification to isolate the pure compound. uni-duesseldorf.de

Advanced Chromatographic Separation and Purification Strategies

The purification of this compound from crude extracts relies on various chromatographic techniques. uni-duesseldorf.demoravek.com These methods separate compounds based on their physical and chemical properties. moravek.com Column chromatography is a fundamental technique used in this process. uni-duesseldorf.de For the isolation of this compound from an Arthrinium sp., the ethyl acetate extract was first subjected to vacuum liquid chromatography (VLC). uni-duesseldorf.de This was followed by Sephadex LH-20 column chromatography, using 100% methanol (B129727) as the eluent, to yield the purified compound. uni-duesseldorf.de Other advanced chromatographic methods like high-performance liquid chromatography (HPLC) are also commonly employed for the final purification of natural products, ensuring a high degree of purity. nih.govyoutube.com

Comprehensive Structural Elucidation Methodologies

Determining the precise chemical structure of this compound requires the use of sophisticated spectroscopic techniques. youtube.comnumberanalytics.com

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools for structural elucidation. numberanalytics.comresearchgate.net Electrospray ionization mass spectrometry (ESI-MS) of this compound showed a prominent peak at m/z 359 [M+H]+ in positive ionization mode and at m/z 357 [M-H]- in negative ionization mode, which helps in determining its molecular weight. uni-duesseldorf.de

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. youtube.comresearchgate.net One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, are used to piece together the complete structure. researchgate.net The analysis of these spectra allows for the unambiguous assignment of all proton and carbon atoms within the molecule, confirming its pimarane (B1242903) diterpene skeleton. researchgate.netresearchgate.net

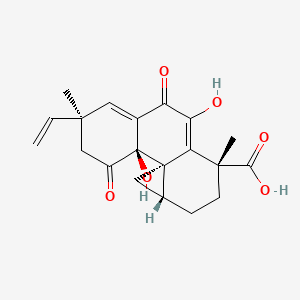

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22O6 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(1R,2R,5S,11R,14R)-5-ethenyl-2,9-dihydroxy-5,11-dimethyl-3,8-dioxotetracyclo[8.5.0.01,14.02,7]pentadeca-6,9-diene-11-carboxylic acid |

InChI |

InChI=1S/C20H22O6/c1-4-17(2)8-11-13(22)14(23)15-18(3,16(24)25)6-5-10-7-19(10,15)20(11,26)12(21)9-17/h4,8,10,23,26H,1,5-7,9H2,2-3H3,(H,24,25)/t10-,17+,18-,19-,20-/m1/s1 |

InChI Key |

XKJPVKHJPNQLKG-KPHJKFSFSA-N |

SMILES |

CC1(CCC2CC23C1=C(C(=O)C4=CC(CC(=O)C34O)(C)C=C)O)C(=O)O |

Isomeric SMILES |

C[C@]1(CC[C@@H]2C[C@]23C1=C(C(=O)C4=C[C@](CC(=O)[C@@]34O)(C)C=C)O)C(=O)O |

Canonical SMILES |

CC1(CCC2CC23C1=C(C(=O)C4=CC(CC(=O)C34O)(C)C=C)O)C(=O)O |

Synonyms |

myrocin A |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Myrocin a and Analogues

Total Synthesis Approaches to Myrocin A and Related Structures

The total synthesis of myrocins, including the diosphenol isomer (-)-Myrocin A, presents a formidable challenge to organic chemists. nih.gov These molecules are characterized by a high degree of oxygenation and a unique cyclopropane (B1198618) ring fused to the core structure. nih.gov The development of synthetic routes to these compounds has spurred innovation in methodology and strategic planning.

Retrosynthetic Analyses and Key Intermediate Design

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.com For a complex molecule like this compound, this process is crucial for identifying strategic bond disconnections and key intermediates.

A central strategy in the synthesis of myrocin G, a related diosphenol, involved a retrosynthetic disconnection of the C9–C10 bond. nih.gov This led to the identification of two key fragments of similar complexity: an α,β-cyclopropylketone and an unsaturated ketone. nih.gov This approach allows for the direct and stereocontrolled installation of the C9 alcohol and the independent introduction of the peripheral quaternary centers at C4 and C13. nih.gov

Convergent Synthetic Route Development

Convergent syntheses involve the independent synthesis of complex fragments that are then joined together late in the synthetic sequence. nih.gov This approach is often more efficient and flexible than a linear synthesis, where the molecule is built step-by-step. researchgate.net

The synthesis of (-)-myrocin G exemplifies a highly convergent approach. yale.eduyale.edu Researchers developed a route where two major fragments were synthesized separately and then united through a carefully designed fragment coupling-cyclization cascade. nih.govacs.org This key step, which forms the central ring of the molecule, proceeds in a single operation, rapidly increasing molecular complexity. nih.govacs.org This strategy not only provides an efficient route to the natural product but also offers the flexibility to create analogues by modifying the individual fragments. nih.gov

Two distinct convergent synthetic routes to the myrocin core have also been disclosed, utilizing AB- and D-ring fragments. researchgate.net One approach employed an intermolecular Pd/Ag-promoted Suzuki-Miyaura coupling and an intramolecular Dieckmann condensation, while the other utilized intermolecular radical coupling and intramolecular Pd/Ni-promoted Weix coupling reactions. researchgate.net

Enantioselective Synthesis Strategies

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of natural product synthesis. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

A short and enantioselective route to (-)-myrocin G has been successfully developed. acs.orgacs.orgjst.go.jp A key feature of this synthesis is an asymmetric Robinson annulation, which establishes a crucial stereocenter early in the synthesis with high enantiomeric excess (92% ee). nih.gov This initial chirality is then carried through the subsequent steps to afford the final natural product in its correct enantiomeric form.

The development of this enantioselective route was a significant achievement, providing access to (-)-myrocin G and enabling further biological studies. yale.edunih.gov The strategies employed demonstrate the power of modern asymmetric catalysis in the construction of complex chiral molecules. nih.govsci-hub.se

Application of Pioneering Synthetic Methodologies

The synthesis of this compound and its analogues has served as a platform for the application and development of novel synthetic methods. These pioneering strategies have been crucial in overcoming the synthetic challenges posed by this complex natural product family.

Annulation reactions, which form a new ring onto a pre-existing one, are powerful tools in the synthesis of cyclic molecules. In the context of myrocin synthesis, a key annulation strategy was developed to construct the central ring of the molecule from two precursors of similar complexity. nih.gov

A notable example is the use of an asymmetric Robinson annulation to prepare an enantioenriched enone intermediate. nih.gov This reaction, between a β-ketoester and diethyl acrolein, proceeds with high enantioselectivity and is a critical step in setting the stereochemistry of the final product. nih.gov Furthermore, a tandem fragment coupling-annulation cascade has been a cornerstone of recent synthetic efforts, allowing for the rapid assembly of the tricyclic core of myrocin G. yale.edunih.govacs.org

Fragment coupling reactions are essential components of convergent synthetic strategies, enabling the union of complex molecular building blocks. researchgate.net In the synthesis of myrocin G, a powerful fragment-coupling reaction was developed that forges the central ring of the target in a single step. nih.govacs.org

Cyclopropanation Reactions (e.g., Corey-Chaykovsky Cyclopropanation, Simmons-Smith Cyclopropanation)

The construction of the cyclopropane ring is a critical step in the synthesis of myrocin and its analogues. Various cyclopropanation methods have been employed to achieve this, with the Corey-Chaykovsky and Simmons-Smith reactions being notable examples.

The Corey-Chaykovsky reaction involves the use of sulfur ylides to convert carbonyl compounds into epoxides or, in the case of α,β-unsaturated ketones, into cyclopropanes. organic-chemistry.org This reaction proceeds via a 1,4-addition of the ylide to the enone, followed by ring closure to form the cyclopropane ring. organic-chemistry.org In the synthesis of a key intermediate for myrocin G, a diosphenol isomer of this compound, Corey-Chaykovsky cyclopropanation was utilized. nih.govthieme-connect.com Treatment of an α,β-unsaturated ketone with trimethylsulfoxonium (B8643921) iodide and sodium hydride yielded a mixture of diastereomeric α,β-cyclopropylketones. nih.gov The desired diastereomer was obtained in a 2.3:1 ratio and isolated in 64% yield after recrystallization. nih.gov It was noted that other cyclopropanation methods, such as those involving the Corey-Chaykovsky reagent, sometimes led to isomerization to a styrene (B11656) derivative instead of the desired cyclopropane. nih.gov

The Simmons-Smith reaction is another powerful method for cyclopropanation, typically using a zinc carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. rsc.orgmdpi.com This reaction is known for its broad substrate scope, functional group tolerance, and stereospecificity. rsc.org A significant feature of the Simmons-Smith reaction is the directing effect of nearby Lewis basic groups, such as hydroxyl groups, which can lead to high stereoselectivity. rsc.orgethz.ch For instance, the cyclopropanation of an allylic alcohol can proceed with high diastereoselectivity due to this directing effect. ethz.ch The Furukawa reagent, which employs diethylzinc (B1219324) (Et₂Zn) and diiodomethane (CH₂I₂), is a modified version of the Simmons-Smith reaction that has been widely used in the total synthesis of complex natural products. mdpi.com

A comparison of these two methods reveals complementary stereochemical outcomes. The Simmons-Smith reaction on an allylic alcohol typically yields the cis-isomer due to the directing effect, while other methods might produce the anti-product. ethz.ch

Table 1: Comparison of Cyclopropanation Reactions in Myrocin Synthesis

| Reaction | Reagents | Key Features | Application in Myrocin Synthesis Context |

| Corey-Chaykovsky Cyclopropanation | Trimethylsulfoxonium iodide, Sodium Hydride | 1,4-addition to enones to form cyclopropanes. organic-chemistry.org | Used in the synthesis of the A-ring fragment of myrocin G, yielding a 2.3:1 mixture of diastereomers. nih.gov |

| Simmons-Smith Cyclopropanation | Diiodomethane, Zinc-Copper couple (or Et₂Zn) | Stereospecific conversion of alkenes to cyclopropanes. rsc.orgmdpi.com Subject to directing effects from Lewis basic groups. rsc.orgethz.ch | A general and widely used method for installing cyclopropane rings in natural product synthesis. rsc.orgmdpi.com |

Isomerization and Stereochemical Control in Synthesis

Stereochemical control is a paramount challenge in the total synthesis of this compound and its analogues due to the presence of multiple stereocenters. The strategic control of isomerization, particularly between the this compound (a 5-hydroxy-γ-lactone) and myrocin G (a diosphenol) forms, is a key consideration. nih.gov

Initial hypotheses suggested that myrocin G could be a precursor to myrocin C (and by extension, this compound) through isomerization. nih.gov However, attempts to induce the isomerization of a model system from the diosphenol form to the γ-hydroxylactone were unsuccessful, instead leading to decarboxylation and the formation of an epoxide. nih.gov This suggests a thermodynamic preference for the diosphenol structure under certain conditions. nih.gov

The control of stereochemistry during fragment coupling is another critical aspect. In the synthesis of myrocin G, the coupling of two complex fragments was designed to control the stereochemistry at the C9 position. nih.gov The desired C9 epimer was predicted to be the major product based on minimizing non-bonded interactions between the nucleophile and the electrophile. nih.gov This strategic approach to fragment coupling allows for the direct and stereocontrolled installation of key stereocenters. nih.gov

Furthermore, the isomerization of double bonds within the molecular framework is a tool used to achieve the desired final structure. For example, during the synthesis of maoecrystal V, a related diterpene, olefin isomerization was one of the key transformations in the final steps. acs.org Dynamic stereomutation of vinylcyclopropanes using metalloradicals has also been shown to be a method for trans-to-cis isomerization while retaining enantiopurity, which could be applicable in complex syntheses. nih.gov

Semisynthesis and Targeted Chemical Modification for Derivative Generation

Semisynthesis, which involves the chemical modification of a natural product or a key synthetic intermediate, is a valuable strategy for generating analogues of this compound. This approach allows for the exploration of structure-activity relationships and the potential development of new therapeutic agents.

The synthesis of myrocin G provided a platform for such modifications. nih.gov For instance, synthetic myrocin G was successfully converted to a bis(sulfide) derivative, a product that had been previously observed in reactions of myrocin C with benzenethiol. nih.govnih.gov This transformation supports the hypothesis that myrocin G is a competent intermediate in nucleophilic addition reactions. nih.gov

The development of a convergent enantioselective synthetic route to myrocin G allows for the generation of various analogues by modifying the key fragments before the coupling reaction. yale.edukib.ac.cn This modularity is a significant advantage of the synthetic strategy, enabling the independent introduction of different substituents at various positions. nih.gov By altering the structure of the coupling partners, a diverse library of myrocin analogues could be synthesized for biological evaluation.

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a promising future direction for the production of this compound and its analogues. While specific chemoenzymatic steps for this compound synthesis are not yet extensively reported, the general principles of this approach are highly relevant.

Enzymes can offer unparalleled stereoselectivity and regioselectivity, which could be harnessed to overcome some of the challenges in the total synthesis of myrocin. For example, enzymes could be used for selective oxidations, reductions, or the formation of key stereocenters. The biosynthesis of myrocin involves enzymes such as a polyketide synthase (PKS), indicating that enzymatic processes are naturally suited for constructing its core structure. beilstein-journals.org

The use of chemoenzymatic methods has been successfully applied to the synthesis of other complex natural products. researchgate.netadibekian.com For instance, thioesterase-catalyzed macrocyclization is a key step in the chemoenzymatic synthesis of macrocyclic polyketides. beilstein-journals.org Exploring similar enzymatic transformations for the late-stage cyclization or modification of myrocin precursors could provide more efficient and scalable synthetic routes. The development of such chemoenzymatic strategies would be a significant advancement in the field, potentially enabling the production of this compound and novel derivatives in a more sustainable and efficient manner.

Biosynthetic Investigations of Myrocin a and the Myrocin Family

Proposed Biosynthetic Pathways and Precursors

While a definitive biosynthetic pathway for myrocin A has not been experimentally elucidated, a plausible route can be proposed based on the well-established biosynthesis of other pimarane (B1242903) diterpenes in fungi. nih.govbohrium.com The biosynthesis of these compounds originates from the general isoprenoid pathway, utilizing primary metabolites as foundational building blocks.

The universal precursor for all diterpenes, including the myrocin family, is geranylgeranyl pyrophosphate (GGPP). GGPP is synthesized from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves produced via the mevalonate (B85504) pathway in fungi.

The key step in the formation of the characteristic tricyclic pimarane skeleton is the cyclization of the linear GGPP precursor. This is proposed to proceed through a series of carbocation intermediates, initiated by the action of a diterpene synthase. The proposed cyclization cascade is thought to involve the formation of a (+)-copalyl pyrophosphate intermediate, which then undergoes further rearrangement and cyclization to form the pimarane scaffold. nih.gov Subsequent enzymatic modifications, such as hydroxylation, oxidation, and lactonization, would then be required to yield the final, structurally diverse members of the myrocin family, including this compound.

Table 1: Proposed General Steps in the Biosynthesis of the Myrocin Pimarane Core

| Step | Precursor | Intermediate/Product | General Transformation |

| 1 | Isopentenyl Pyrophosphate (IPP) + Dimethylallyl Pyrophosphate (DMAPP) | Geranylgeranyl Pyrophosphate (GGPP) | Chain elongation |

| 2 | Geranylgeranyl Pyrophosphate (GGPP) | (+)-Copalyl Pyrophosphate Intermediate | Initial cyclization |

| 3 | (+)-Copalyl Pyrophosphate Intermediate | Pimarane Cation | Secondary cyclization and rearrangement |

| 4 | Pimarane Cation | Pimaradiene | Deprotonation to form the stable hydrocarbon skeleton |

| 5 | Pimaradiene | This compound and other myrocins | Post-cyclization modifications (e.g., oxidation, hydroxylation) |

Enzymatic Machinery and Genetic Determinants of Myrocin Biosynthesis

The biosynthesis of complex natural products like this compound is orchestrated by a suite of dedicated enzymes, the genes for which are typically clustered together on the fungal chromosome in what is known as a biosynthetic gene cluster (BGC). nih.gov While the specific BGC for myrocin biosynthesis in Myrothecium verrucaria has not yet been identified, its existence is strongly presumed.

The enzymatic machinery involved in this compound biosynthesis would likely include:

Terpene Synthase (TPS): A key enzyme responsible for the cyclization of GGPP to form the foundational pimarane skeleton. Fungal terpene synthases are known to be either monofunctional or bifunctional, with the latter containing both a prenyltransferase domain for GGPP synthesis and a terpene cyclase domain. beilstein-journals.org

Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is crucial for the post-cyclization modifications of the pimarane scaffold. These tailoring enzymes introduce oxygen atoms into the hydrocarbon backbone, leading to the various hydroxylations and oxidations that are characteristic of the myrocin family.

Other Tailoring Enzymes: Additional enzymes, such as dehydrogenases, reductases, and potentially enzymes responsible for the formation of the lactone ring found in some myrocins, would also be encoded within the BGC.

Table 2: Putative Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Proposed Function |

| Geranylgeranyl Pyrophosphate Synthase | Synthesis of the GGPP precursor |

| Pimarane Diterpene Synthase | Cyclization of GGPP to the pimarane skeleton |

| Cytochrome P450 Monooxygenases | Hydroxylation and oxidation of the pimarane core |

| Dehydrogenases/Reductases | Modification of oxidation states of functional groups |

| Lactone-forming Enzymes | Formation of the lactone ring present in related myrocins |

Isotope Labeling and Precursor Incorporation Studies

Isotope labeling is a powerful technique used to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into the final natural product. nih.gov Such studies involve feeding the producing organism with a precursor molecule that has been enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ¹⁸O). The position of the isotopes in the final product can then be determined using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

To date, there are no published reports of isotope labeling or precursor incorporation studies specifically investigating the biosynthesis of this compound. However, such studies would be invaluable in confirming the proposed biosynthetic pathway. For instance, feeding experiments with ¹³C-labeled acetate (B1210297) or glucose could confirm the origin of the carbon backbone from the mevalonate pathway. The use of ¹⁸O₂ could help to identify the timing and mechanism of the oxygenation steps catalyzed by cytochrome P450 monooxygenases.

Future research in this area will be essential to move from a hypothetical biosynthetic pathway to a well-defined and experimentally validated understanding of how Myrothecium verrucaria produces the intriguing this compound molecule.

Future Research Directions and Applications in Chemical Biology

Design and Synthesis of Advanced Myrocin Analogues with Enhanced Target Specificity and Molecular Efficacy

Efforts in this area are directed towards creating new myrocin derivatives with improved properties. This involves synthetic strategies to precisely modify the myrocin A structure researchgate.net. The goal is to enhance their ability to interact with specific biological targets while potentially increasing their potency and reducing off-target effects. The synthesis of myrocin analogues, such as a tetracyclic ring system analogue, has been explored using methods like intramolecular Diels-Alder reactions researchgate.net. The development of novel synthetic methods, including carbon-hydrogen (C-H) bond oxidation, plays a fundamental role in accessing required functionalities for target molecules and facilitating chemical transformations for analogue synthesis researchgate.net. Research into the total synthesis of related pimarane (B1242903) diterpenes and myrocin G, the putative active form of myrocin C, provides a foundation for the synthesis of other analogues researchgate.net.

In-Depth Mechanistic Elucidation of Downstream Cellular Responses and Pathway Perturbations

Understanding how this compound affects cellular processes at a detailed level is a critical research direction. This involves investigating the cascade of events that occur within a cell after this compound interacts with its target(s). While preliminary studies suggested DNA cross-linking, this was not confirmed, leading to the hypothesis of a protein target researchgate.net. Research aims to identify these specific protein targets and map the downstream signaling pathways they influence researchgate.netnih.govnih.gov. Techniques such as time-resolved proteomic and network analyses can be used to characterize distinct downstream signaling pathways induced by molecular changes nih.gov. Studying cellular responses involves understanding signal transduction pathways, which are series of molecular events triggered by external signals leading to specific cellular outcomes numberanalytics.compressbooks.pub. Perturbation biology, which involves systematically altering cellular components or pathways and observing the effects, can be used to build predictive models of cellular response pathways and decode signaling mechanisms elifesciences.org. This approach can also help predict cellular responses to drug perturbations elifesciences.org.

Development of Myrocins as Chemical Probes for Biological System Interrogation

Myrocins, with their bioactivity and potential protein targets, are candidates for development as chemical probes. Chemical probes are compounds with well-characterized mechanisms of action that selectively modulate biological targets, such as proteins, to investigate biological processes febs.orgnumberanalytics.comthesgc.org. They are valuable tools in chemical biology for understanding complex biological systems and validating drug targets febs.orgnumberanalytics.comthesgc.orgyoutube.com. Developing myrocins as chemical probes would involve characterizing their interaction with specific targets with high potency and selectivity febs.org. These probes could then be used to perturb specific biological pathways and understand their roles in various cellular functions and disease progression numberanalytics.com. Activity-based probes, a more advanced class, enable covalent modification and tagging of biological targets, which can then be identified through approaches like proteomics universiteitleiden.nl.

Exploration of Novel Biological Activities at the Molecular and Cellular Level

Beyond their known antiproliferative and antitumor activities, future research seeks to uncover additional biological effects of this compound and its analogues. This involves investigating their interactions with biological systems at the molecular and cellular scales routledge.comamazon.comspringer.com. Studies could explore effects on various cellular processes, protein function, and interactions with other molecules numberanalytics.com. For example, research on myrocin G suggested it might synergize with etoposide (B1684455) activity, potentially through covalent engagement of an unknown cellular protein target researchgate.net. Exploring novel activities could involve high-throughput screening and phenotypic assays to identify new biological effects harvard.edu. This includes investigating effects on signal transduction, gene expression, and protein-protein interactions numberanalytics.com.

Q & A

Q. What experimental approaches are used to elucidate Myrocin A's mechanism of DNA interaction?

this compound is hypothesized to crosslink DNA through sequential nucleotide adduct formation. To study this, researchers employ:

- Molecular docking simulations : Predict binding sites and interactions between this compound and DNA .

- In vitro DNA alkylation assays : Use electrophoretic mobility shift assays (EMSAs) to detect covalent adducts .

- Isotopic labeling : Track the compound’s incorporation into DNA strands via C or H labeling . Key findings include the identification of a dienephenol intermediate (e.g., Myrocin G) as the active form, stabilized by intramolecular hydrogen bonds, which facilitates DNA alkylation .

Q. What are the standard protocols for synthesizing this compound analogs?

Synthesis involves modular strategies to address stereochemical complexity:

- Fragment coupling : Combine pre-synthesized A- and C-ring fragments (e.g., α,β-cyclopropyl ketone and α-iodoenone) via Stille cross-coupling or Diels-Alder reactions .

- Redox-neutral transformations : Convert dienephenol intermediates to diketones for functionalization .

- Example yields: A 38% enantioselective yield for Myrocin G synthesis was achieved using optimized reaction conditions (e.g., Corey-Chaykovsky cyclopropanation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s antitumor activity?

Conflicting data on DNA binding vs. protein inhibition require systematic validation:

- Principal contradiction analysis : Identify the dominant mechanism by comparing dose-dependent cytotoxicity in DNA repair-deficient vs. -proficient cell lines .

- CRISPR screening : Knock out candidate targets (e.g., topoisomerases) to assess phenotypic rescue .

- Metabolomic profiling : Detect downstream metabolites (e.g., nucleotide adducts) via LC-MS to confirm DNA interaction . Recent studies prioritize the dienephenol-mediated DNA crosslinking hypothesis due to structural similarities with validated alkylating agents .

Q. What strategies optimize the stereochemical control in this compound synthesis?

Overcoming stereochemical challenges involves:

- Chiral auxiliaries : Use Evans oxazolidinones to install C4 and C13 quaternary centers .

- Asymmetric catalysis : Apply Sharpless epoxidation or Noyori hydrogenation for enantioselective steps .

- Crystallographic validation : Confirm stereochemistry via X-ray diffraction of intermediates (e.g., cyclopropyl ketones) . A table summarizing key reaction conditions and yields:

| Step | Method | Yield | Stereocontrol Strategy | Reference |

|---|---|---|---|---|

| A-ring synthesis | Robinson annulation | 64% | Chiral β-keto ester | |

| C-ring synthesis | Rubottom oxidation | 72% | Enoxysilane formation | |

| Fragment coupling | Stille cross-coupling | 58% | Palladium catalysis |

Q. How can the FINER criteria improve hypothesis formulation for this compound studies?

Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to design robust studies:

- Feasibility : Prioritize in silico screening (e.g., molecular dynamics) over in vivo models for initial target validation .

- Novelty : Investigate understudied mechanisms, such as this compound’s role in epigenetic modulation via histone adduction .

- Relevance : Align with NIH priorities for DNA-targeted anticancer agents by demonstrating efficacy in multidrug-resistant cell lines .

Methodological Guidelines

- Data interpretation : Use contradiction frameworks to distinguish primary vs. secondary mechanisms (e.g., DNA damage vs. oxidative stress) .

- Reproducibility : Adhere to Beilstein Journal protocols for reporting synthetic steps, including full characterization data (NMR, HRMS) for novel intermediates .

- Literature review : Systematically catalog conflicting results using tools like PICOT (Population: Cancer cell lines; Intervention: this compound dosage; Comparison: Controls; Outcome: IC) to structure meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.